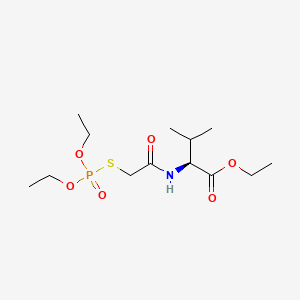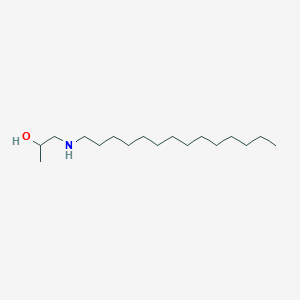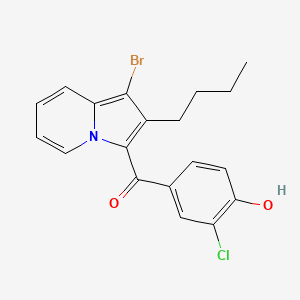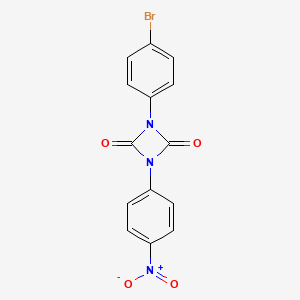
N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester is a complex organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester typically involves the reaction of an acid chloride with an alkali metal salt of a thiol. One common method is the reaction of diethoxyphosphinyl chloride with the sodium salt of thioacetic acid, followed by the addition of L-valine ethyl ester. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and related compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a prodrug.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine ethyl ester (NACET): A similar compound with enhanced bioavailability and antioxidant properties.
N-Acetyl-L-tryptophan: Known for its radioprotective effects and modulation of oxidative stress
Uniqueness
N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.
Propriétés
| 73175-11-8 | |
Formule moléculaire |
C13H26NO6PS |
Poids moléculaire |
355.39 g/mol |
Nom IUPAC |
ethyl (2S)-2-[(2-diethoxyphosphorylsulfanylacetyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C13H26NO6PS/c1-6-18-13(16)12(10(4)5)14-11(15)9-22-21(17,19-7-2)20-8-3/h10,12H,6-9H2,1-5H3,(H,14,15)/t12-/m0/s1 |
Clé InChI |
XRTYAJJFXDKTML-LBPRGKRZSA-N |
SMILES isomérique |
CCOC(=O)[C@H](C(C)C)NC(=O)CSP(=O)(OCC)OCC |
SMILES canonique |
CCOC(=O)C(C(C)C)NC(=O)CSP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)



![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)
